molecular formula C5H10N2O2 B131115 (Z)-N,N-dimethyl-1-nitroprop-1-en-2-amine CAS No. 142470-24-4

(Z)-N,N-dimethyl-1-nitroprop-1-en-2-amine

Cat. No. B131115
M. Wt: 130.15 g/mol
InChI Key: JKDKRCQFQLHTNV-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N,N-dimethyl-1-nitroprop-1-en-2-amine, commonly known as DMNP, is an organic compound with a chemical formula C6H12N2O2. It is a yellowish oil that is soluble in organic solvents like ethanol and ether. DMNP is primarily used in scientific research for its unique chemical properties that make it useful in various applications.

Mechanism Of Action

DMNP acts as a Michael acceptor, which means that it can react with nucleophiles like thiols and amines. This property makes DMNP useful in organic chemistry reactions. Additionally, DMNP can undergo reduction to form amines, which can be further modified to form other compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of DMNP. However, it has been reported that DMNP can inhibit the growth of cancer cells by inducing apoptosis. DMNP has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using DMNP in lab experiments is its unique chemical properties, which make it useful in various applications. However, DMNP can be difficult to handle due to its sensitivity to air and moisture. Additionally, DMNP is toxic and should be handled with care.

Future Directions

There are several future directions for the use of DMNP in scientific research. One potential application is in the development of new drugs for the treatment of cancer and infectious diseases. DMNP could also be used as a fluorescent probe for the detection of other reactive species in cells. Furthermore, the synthesis of new compounds using DMNP as a precursor could lead to the discovery of new pharmaceuticals and agrochemicals.

Synthesis Methods

DMNP can be synthesized by the reaction of nitromethane with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, and the product is purified by distillation. The yield of DMNP is typically around 60%.

Scientific Research Applications

DMNP has been used in scientific research for a variety of applications. It is commonly used as a precursor in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. DMNP is also used as a reagent in organic chemistry reactions, such as the reduction of aldehydes and ketones. Additionally, DMNP is used as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

IUPAC Name

(Z)-N,N-dimethyl-1-nitroprop-1-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-5(6(2)3)4-7(8)9/h4H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDKRCQFQLHTNV-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[N+](=O)[O-])N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/[N+](=O)[O-])/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N,N-dimethyl-1-nitroprop-1-en-2-amine

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